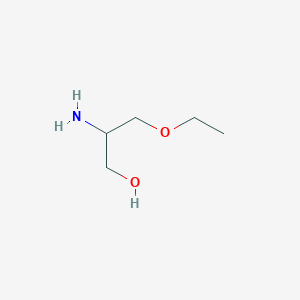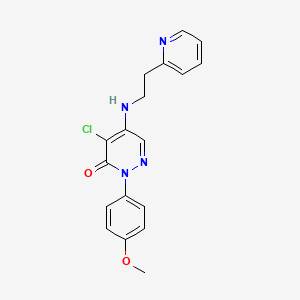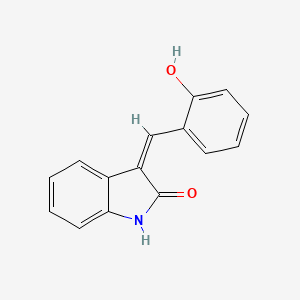![molecular formula C22H21N3O5S2 B2572822 N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105224-50-7](/img/structure/B2572822.png)
N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as N-(3,5-dimethoxyphenyl)benzamide and 3,5-Dimethoxyphenethylamine , are known. These compounds often have interesting chemical and biological properties, but without specific information on the compound , it’s difficult to provide a detailed description.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzoyl chloride or other acid chlorides . For example, N-(3,5-dimethoxyphenyl)benzamide was prepared by stirring benzoyl chloride with 3,5-dimethoxyaniline in dioxane .Molecular Structure Analysis
The molecular structure of similar compounds often involves planar aromatic rings and amide functional groups . For example, in N-(3,5-dimethoxyphenyl)benzamide, the dimethoxyphenyl-amide segment of the molecule is almost planar .Chemical Reactions Analysis
Similar compounds, such as 3,5-Dimethoxyphenethylamine, have been studied using mass spectrometry, and it’s known that they can undergo reactions like bromination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined experimentally . For example, the density, freezing point, boiling point, and refractive index of (3,5-Dimethoxyphenyl)acetic acid have been determined .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound exhibits promising anticancer effects. In a study by Lee et al., it was shown that this compound induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest . Additionally, it demonstrated synergistic effects when combined with known anticancer agents and potent anti-growth activity in drug-resistant cancer cells. Oral administration of the compound inhibited tumor growth and improved survival in tumor xenograft models.
Interaction with p68 RNA Helicase
Recent investigations revealed that the compound interacts with p68 RNA helicase (also known as DDX5), a member of the DEAD box family of RNA helicases. p68 plays a vital role in cell proliferation and cancer progression. Surprisingly, the compound did not inhibit RNA unwinding by p68; instead, it completely abrogated the β-catenin-stimulated ATPase activity of p68 . Further studies are ongoing to validate and characterize this intriguing discovery.
Retro-Michael Reaction and Bioactive Derivatives
The compound’s unique structure allows for diverse synthetic pathways. For instance, a methodology involving the retro-Michael reaction has been applied to prepare bioactive derivatives. One such derivative is 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This compound shows moderate yield and potential bioactivity.
Synthesis of (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline)
Another derivative, (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline) , was synthesized via cyclization between the monocarbonyl curcuminoid and ethyl hydrazinobenzoate. This compound exhibited high yield and purity .
Safety And Hazards
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-6-5-7-15(10-14)21-23-22(30-24-21)20-19(8-9-31-20)32(26,27)25(2)16-11-17(28-3)13-18(12-16)29-4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDDZLJFAIEZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2572740.png)


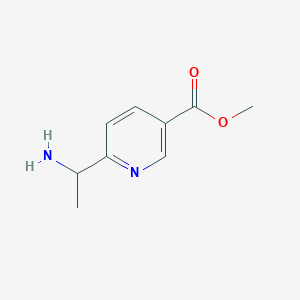
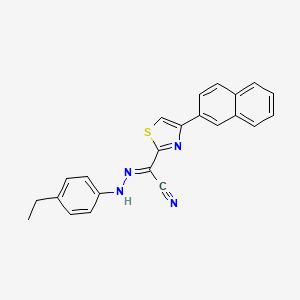
![N-(2-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2572748.png)
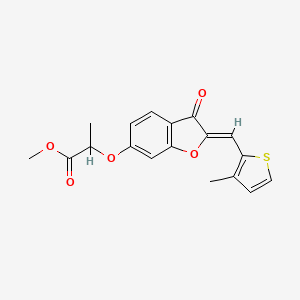
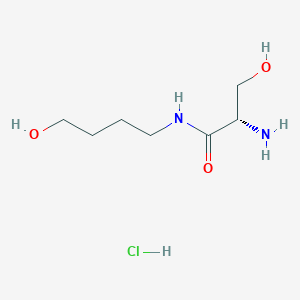
![N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2572755.png)
